molecular formula C10H19NO3 B13630846 Ethyl 3-amino-3-(tetrahydro-2h-pyran-3-yl)propanoate

Ethyl 3-amino-3-(tetrahydro-2h-pyran-3-yl)propanoate

Cat. No.: B13630846
M. Wt: 201.26 g/mol
InChI Key: KJPSZCLGCXVTRS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate is a chemical compound that features a unique structure combining an ethyl ester, an amino group, and a tetrahydropyran ring

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate can undergo various chemical reactions including:

    Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. The tetrahydropyran ring may also interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 3-amino-3-(oxan-3-yl)propanoate

InChI

InChI=1S/C10H19NO3/c1-2-14-10(12)6-9(11)8-4-3-5-13-7-8/h8-9H,2-7,11H2,1H3

InChI Key

KJPSZCLGCXVTRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CCCOC1)N

Origin of Product

United States

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